molecular formula C14H15ClN2O4 B8576606 1h-Pyrrolo[2,3-c]pyridine-1,4-dicarboxylic acid,7-chloro-3-methyl-,1-(1,1-dimethylethyl)ester

1h-Pyrrolo[2,3-c]pyridine-1,4-dicarboxylic acid,7-chloro-3-methyl-,1-(1,1-dimethylethyl)ester

Cat. No. B8576606
M. Wt: 310.73 g/mol
InChI Key: LQTAFWXZUMAVEW-UHFFFAOYSA-N
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Patent
US07589206B2

Procedure details

To a solution of 7-chloro-4-iodo-3-methyl-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester (200 mg) in dry tetrahydrofuran (4 ml) at −40° C. under an atmosphere of nitrogen, was added dropwise, a solution of isopropylmagnesium chloride (2M in tetrahydrofuran, 600 ul) and the solution stirred at −40° C. for 15 minutes. The solution was saturated with a stream of carbon dioxide gas and then diluted with ethyl acetate. The organic was extracted with saturated ammonium chloride followed by 1N sodium hydroxide solution. The combined aqueous was then acidified to pH1 with concentrated hydrochloric acid to afford a precipitate. The precipitate was filtered and washed with water until neutral. The solid was then sucked dry and dried over sodium hydroxide at 50° C. to afford the title compound (86 mg).
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
600 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:12]2=[C:13]([Cl:18])[N:14]=[CH:15][C:16](I)=[C:11]2[C:10]([CH3:19])=[CH:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([Mg]Cl)(C)C.[C:25](=[O:27])=[O:26]>O1CCCC1.C(OCC)(=O)C>[C:1]([O:5][C:6]([N:8]1[C:12]2[C:13]([Cl:18])=[N:14][CH:15]=[C:16]([C:25]([OH:27])=[O:26])[C:11]=2[C:10]([CH3:19])=[CH:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C=C(C=2C1=C(N=CC2I)Cl)C
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
600 μL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organic was extracted with saturated ammonium chloride
CUSTOM
Type
CUSTOM
Details
to afford a precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water until neutral
CUSTOM
Type
CUSTOM
Details
The solid was then sucked dry
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium hydroxide at 50° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C=C(C2=C1C(=NC=C2C(=O)O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 86 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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